Pyrazolo[1,5-a]pyridin-5-ylmethanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo[1,5-a]pyridin-5-ylmethanamine dihydrochloride is a chemical compound with the molecular formula C8H9N3·2HCl. It is a derivative of pyrazolo[1,5-a]pyridine, a fused heterocyclic system that contains both pyrazole and pyridine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyridin-5-ylmethanamine dihydrochloride typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. Common reagents used in these reactions include alkoxymethylene-β-dicarbonyl compounds, α,β-unsaturated systems, β-enaminones, β-ketonitriles, and β-enaminonitriles . The reaction conditions often involve heating and the use of solvents such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, are likely applicable.
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]pyridin-5-ylmethanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in alkylated or acylated derivatives .
Scientific Research Applications
Chemistry
In chemistry, pyrazolo[1,5-a]pyridin-5-ylmethanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to its photophysical properties. It can be used to label and track biological molecules in various assays .
Medicine
Medicinally, this compound is investigated for its potential as a therapeutic agent. It has shown promise in preclinical studies as an anticancer and antimicrobial agent .
Industry
In industry, this compound is explored for its applications in material science, particularly in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyridin-5-ylmethanamine dihydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. For example, it may inhibit protein kinases involved in cell signaling, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Another fused heterocyclic system with similar structural features but different biological activities.
Dorsomorphin: A pyrazolo[1,5-a]pyrimidine derivative known for its role as an inhibitor of AMP-activated protein kinase.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: A compound with similar structural motifs used in energetic materials.
Uniqueness
Pyrazolo[1,5-a]pyridin-5-ylmethanamine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility and stability.
Properties
Molecular Formula |
C8H11Cl2N3 |
---|---|
Molecular Weight |
220.10 g/mol |
IUPAC Name |
pyrazolo[1,5-a]pyridin-5-ylmethanamine;dihydrochloride |
InChI |
InChI=1S/C8H9N3.2ClH/c9-6-7-2-4-11-8(5-7)1-3-10-11;;/h1-5H,6,9H2;2*1H |
InChI Key |
XCUCZJRWIUKQBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC=N2)C=C1CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.